

"Tris(4-methoxy-3,5-dimethylphenyl)phosphine NMR spectra"

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Compound of Interest

Compound Name: *Tris(4-methoxy-3,5-dimethylphenyl)phosphine*

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An In-Depth Technical Guide to the NMR Spectra of **Tris(4-methoxy-3,5-dimethylphenyl)phosphine**

Introduction

Tris(4-methoxy-3,5-dimethylphenyl)phosphine is a bulky, electron-rich triarylphosphine ligand extensively utilized in organic synthesis and organometallic chemistry. Its unique steric and electronic properties make it a highly effective ligand for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The empirical formula of this compound is $C_{27}H_{33}O_3P$, and it possesses a molecular weight of 436.52 g/mol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organophosphorus compounds like this phosphine.^{[1][2][3]} A comprehensive analysis of its 1H , ^{13}C , and ^{31}P NMR spectra provides unambiguous confirmation of its molecular structure. This guide offers a detailed examination of the NMR spectral features of **Tris(4-methoxy-3,5-dimethylphenyl)phosphine**, providing insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Symmetry Analysis

The structure of **Tris(4-methoxy-3,5-dimethylphenyl)phosphine** is characterized by a central phosphorus atom bonded to three identical 4-methoxy-3,5-dimethylphenyl rings. This high degree of symmetry (a C_3 rotational axis through the phosphorus atom) is a critical factor in

interpreting its NMR spectra, as it results in chemical equivalence for many of the protons and carbons, simplifying the resulting spectra.

The X-ray crystal structure reveals that the methoxy groups are oriented perpendicular to the phenyl rings, folding towards the phosphorus lone pair, which contributes to the ligand's distinct steric profile.^[4]

Caption: Molecular Structure of **Tris(4-methoxy-3,5-dimethylphenyl)phosphine**.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is simplified due to the molecule's symmetry. All three phenyl rings are magnetically equivalent, as are the corresponding substituent groups on each ring.

- **Aromatic Protons (Ar-H):** The two protons on each aromatic ring (at positions 2 and 6) are chemically equivalent. They appear as a single signal, and due to coupling with the phosphorus atom, this signal is expected to be a doublet.
- **Methoxy Protons (-OCH₃):** The three methoxy groups are equivalent, giving rise to a sharp singlet. The integration of this peak corresponds to 9 protons.
- **Methyl Protons (Ar-CH₃):** The six methyl groups attached to the aromatic rings are equivalent. They produce a single, intense singlet corresponding to 18 protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~6.9	d	6H	Ar-H	~4.0 ($^4J_{PH}$)
~3.7	s	9H	-OCH ₃	N/A
~2.2	s	18H	Ar-CH ₃	N/A

Note: Exact chemical shifts can vary slightly based on the solvent and concentration.

^{13}C NMR Spectral Analysis

The proton-decoupled ^{13}C NMR spectrum also reflects the molecular symmetry. The signals for the aromatic carbons exhibit coupling to the ^{31}P nucleus, which is invaluable for definitive assignment.

- Aromatic Carbons: Four distinct signals are expected for the aromatic carbons, each showing a characteristic phosphorus-carbon coupling constant (JPC).
 - C1 (ipso-carbon): The carbon directly bonded to phosphorus (C-P) typically appears as a doublet with a large $^1J_{PC}$ coupling constant.
 - C2/C6 (ortho-carbons): The two carbons adjacent to the ipso-carbon are equivalent and appear as a doublet with a $^2J_{PC}$ coupling.
 - C3/C5 (meta-carbons): The two carbons bearing the methyl groups are equivalent, showing a $^3J_{PC}$ coupling.
 - C4 (para-carbon): The carbon bonded to the methoxy group appears as a doublet with a $^4J_{PC}$ coupling.
- Methoxy Carbon (-OCH₃): A single resonance for the three equivalent methoxy carbons.

- Methyl Carbon (Ar-CH₃): A single resonance for the six equivalent methyl carbons.

Chemical Shift (δ) ppm	Assignment	Coupling Constant (JPC) Hz
~159	C4 (Ar-O)	~6.0
~138	C1 (Ar-P)	~12.0
~132	C3/C5 (Ar-CH ₃)	~5.0
~130	C2/C6 (Ar-H)	~15.0
~60	-OCH ₃	N/A
~21	Ar-CH ₃	N/A

Note: Data is synthesized from typical values for similar phosphine ligands. Exact values may vary.

³¹P NMR Spectral Analysis

³¹P NMR is a highly sensitive and direct method for analyzing organophosphorus compounds.

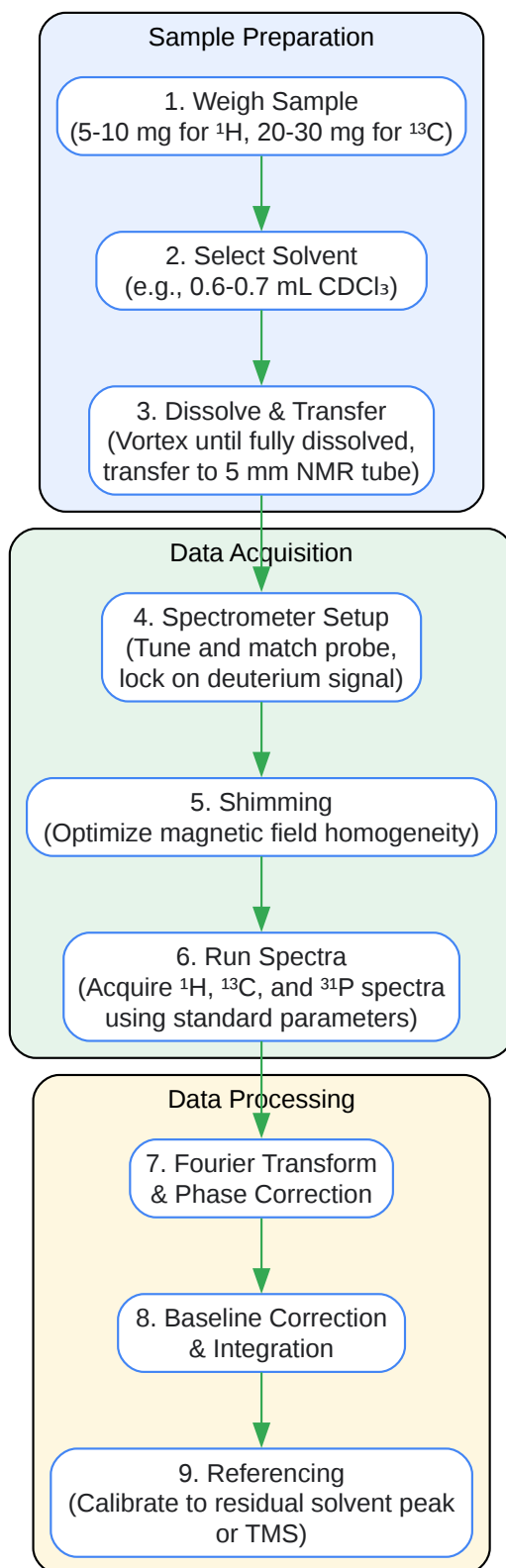
[1][2]

- Chemical Shift (δ): For **Tris(4-methoxy-3,5-dimethylphenyl)phosphine**, the ³¹P NMR spectrum exhibits a single sharp resonance. The chemical shift is characteristic of a triarylphosphine.
- Oxidation State: The chemical shift is highly indicative of the phosphorus atom's oxidation state and coordination environment. For instance, upon oxidation to the corresponding phosphine oxide, the ³¹P signal would shift significantly downfield (to a higher ppm value). The ³¹P chemical shift for the related tris(4-methoxyphenyl)phosphine oxide is found in the range of 29-30 ppm.[5][6]

Nucleus	Chemical Shift (δ) ppm
^{31}P	~ -10 to -15
Note: The chemical shift is relative to 85% H_3PO_4 as an external standard.	

Experimental Protocol for NMR Analysis

A self-validating and reproducible protocol is essential for obtaining high-quality NMR data.



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Caption: Standardized workflow for NMR spectral acquisition.

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Tris(4-methoxy-3,5-dimethylphenyl)phosphine** for ^1H NMR (20-30 mg for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3). Common residual solvent peaks for CDCl_3 are ~ 7.26 ppm in ^1H NMR and ~ 77.16 ppm in ^{13}C NMR.[\[7\]](#)[\[8\]](#)
 - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumental Setup (Example: 400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Tune and match the probe for the relevant nuclei (^1H , ^{13}C , ^{31}P).
 - Perform automated or manual shimming to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ^1H Spectrum: Acquire with a sufficient number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
 - ^{13}C Spectrum: Acquire using proton decoupling. A greater number of scans (e.g., 128-1024) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
 - ^{31}P Spectrum: Acquire with or without proton decoupling. This nucleus is highly sensitive, and a spectrum can often be obtained with a moderate number of scans (e.g., 32-64).
- Data Processing:

- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Calibrate the chemical shift scale. For ^1H and ^{13}C spectra in CDCl_3 , reference the residual CHCl_3 peak (δ 7.26 ppm) or the CDCl_3 carbon peak (δ 77.16 ppm).^{[7][8]} For ^{31}P spectra, an external standard of 85% H_3PO_4 (δ 0.0 ppm) is used.
- Integrate the signals in the ^1H spectrum to determine the relative proton ratios.

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